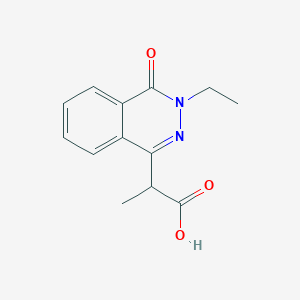

2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” is a chemical compound with the molecular formula C12H12N2O3 . It is related to the compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” which has a similar structure .

Molecular Structure Analysis

The molecular structure of “2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” consists of a phthalazine ring (a bicyclic compound containing nitrogen) attached to an ethyl group and a propionic acid group . The molecular weight of the compound is 232.24 g/mol .Applications De Recherche Scientifique

Natural Sources and Biological Activities

Phthalic acid esters (PAEs), related to the chemical family of the query compound, are extensively studied for their occurrence in natural sources and their biological activities. PAEs have been identified in plant species, algae, bacteria, and fungi, suggesting possible biosynthesis in nature. These compounds exhibit allelopathic, antimicrobial, and insecticidal activities, which could enhance the competitiveness of plants and microorganisms. However, synthesized PAEs entering ecosystems may disrupt the metabolic processes of these communities, warranting further investigation into their ecological consequences (Huang et al., 2021).

Antioxidant Capacity and Health Effects

The antioxidant capacity of certain phthalate-related compounds, such as those involving radical cation-based assays (e.g., ABTS•+), highlights the complex interactions and potential health benefits of these chemicals. Some antioxidants can form coupling adducts with radical species, contributing to their total antioxidant capacity. This aspect of phthalate chemistry suggests potential for pharmacological or nutritional applications, although the specific health implications and mechanisms require further elucidation (Ilyasov et al., 2020).

Environmental Contamination and Biodegradation

Phthalates are known environmental contaminants due to their widespread use as plasticizers. Their presence in various ecosystems has prompted research into their biodegradation. Bacteria play a crucial role in the degradation of phthalates, with several studies indicating complete oxidation of the aromatic ring under aerobic conditions. This microbial catabolism is vital for reducing the environmental impact of phthalates, underscoring the importance of understanding microbial resources capable of degrading these compounds (Keyser et al., 1976).

Health Risk Assessment

Given the widespread use and environmental persistence of phthalates, assessing their burden on health is critical. Phthalates are classified as endocrine-disrupting chemicals (EDCs) and have been linked to various health issues, including fertility problems, respiratory diseases, and neuropsychological disorders. Human biomonitoring studies have provided insights into phthalate exposure, indicating that certain populations may exceed the recommended safe levels of intake. This necessitates ongoing monitoring and research to mitigate potential health risks (Katsikantami et al., 2016).

Propriétés

IUPAC Name |

2-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-15-12(16)10-7-5-4-6-9(10)11(14-15)8(2)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXREQRLDORKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24800990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)

![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)

![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)

![(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2827515.png)

![3-[(3-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2827520.png)